molecular formula C9H9FN2O4 B11743911 1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11743911
M. Wt: 228.18 g/mol
InChI Key: RTZVNXFBDOQPGR-GJMOJQLCSA-N
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Description

1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a fluorine atom, a hydroxyl group, and a methylidene group attached to an oxolane ring, which is further connected to a tetrahydropyrimidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and a fluorinating agent.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Methylidene Group: The methylidene group is introduced via a Wittig reaction, using a suitable phosphonium ylide.

    Formation of the Tetrahydropyrimidine-2,4-dione Moiety: This step involves the condensation of the oxolane derivative with a urea derivative under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and the methylidene group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7+,8-/m1/s1

InChI Key

RTZVNXFBDOQPGR-GJMOJQLCSA-N

Isomeric SMILES

C=C1[C@@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O

Canonical SMILES

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)F)O

Origin of Product

United States

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